O-Benzyl Psilocin-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

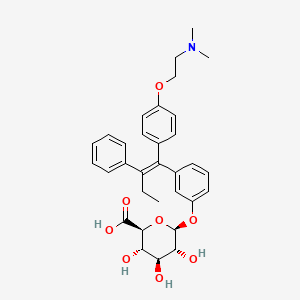

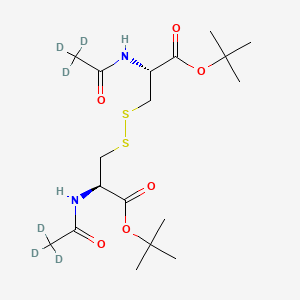

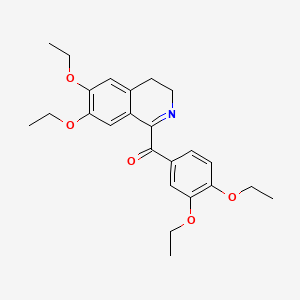

O-Benzyl Psilocin-d4 is a compound with the molecular formula C19H22N2O . It is used for scientific research and development .

Synthesis Analysis

The synthesis of psilocybin, a compound closely related to O-Benzyl Psilocin-d4, has been described in various studies . The synthesis involves the use of multigram quantities of psilocybin, identification of critical in-process parameters, and isolation of psilocybin without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis

The molecular structure of O-Benzyl Psilocin-d4 is represented by the formula C19H22N2O .Chemical Reactions Analysis

The chemical reactions involving psilocybin and psilocin, compounds related to O-Benzyl Psilocin-d4, have been studied . For instance, psilocybin acts as a prodrug that is rapidly dephosphorylated in the stomach to generate psilocin .Physical And Chemical Properties Analysis

O-Benzyl Psilocin-d4 has a molecular weight of 378.4 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Psychedelics, including compounds like O-Benzyl Psilocin-d4, are currently the subject of much research due to their potential therapeutic uses for various pathologies of the central nervous system . Future research should focus on developing simple and efficient synthetic routes for these compounds , and exploring their potential as transformative neurotherapeutics .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Benzyl Psilocin-d4 involves the conversion of Psilocin into O-Benzyl Psilocin-d4 through a series of reactions.", "Starting Materials": [ "Psilocin-d4", "Benzyl bromide", "Potassium carbonate", "Acetone", "Methanol" ], "Reaction": [ "Step 1: Psilocin-d4 is dissolved in acetone and reacted with potassium carbonate at room temperature for 1 hour.", "Step 2: Benzyl bromide is added to the reaction mixture and heated at 60°C for 12 hours.", "Step 3: The reaction mixture is cooled and filtered to obtain the crude product.", "Step 4: The crude product is dissolved in methanol and purified using column chromatography to obtain O-Benzyl Psilocin-d4." ] } | |

Número CAS |

1246816-52-3 |

Nombre del producto |

O-Benzyl Psilocin-d4 |

Fórmula molecular |

C19H22N2O |

Peso molecular |

298.422 |

Nombre IUPAC |

1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |

Clave InChI |

LHERKDDDEMCCCU-AREBVXNXSA-N |

SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |

Sinónimos |

N,N-Dimethyl-4-(phenylmethoxy)-1H-indole-3-ethanamine-d4; 4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole-d4; 4-(Benzyloxy)-N,N-dimethyltryptamine-d4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)